N-Chloromethyl-benzothiazole-2-thione (CAS 41526-42-5) is a functionalized derivative of the widely used 2-mercaptobenzothiazole (MBT) scaffold. Its primary procurement value lies in the reactive N-chloromethyl group, which serves as a potent electrophile. This pre-activated functionality makes the compound a specialized and efficient building block for introducing the N-(benzothiazole-2-thionyl)methyl moiety into a variety of molecular structures, a common objective in the synthesis of pharmacologically active heterocycles and functional materials. [1]
Procuring an incorrect benzothiazole derivative leads to complete synthesis failure. N-Chloromethyl-benzothiazole-2-thione (CAS 41526-42-5) is specifically designed for N-alkylation. It is not interchangeable with its S-alkyl isomer, 2-[(chloromethyl)thio]benzothiazole (CAS 28908-00-1), which directs functionalization to the exocyclic sulfur atom. Furthermore, attempting to substitute this compound by starting with the cheaper precursor, 2-mercaptobenzothiazole (MBT), introduces significant process challenges. Direct alkylation of MBT often yields a mixture of N- and S-alkylated regioisomers, necessitating complex purification and reducing the yield of the desired N-substituted product. [1] This compound provides an unambiguous route to N-alkylation, avoiding the cross-reactivity inherent in the MBT core structure.
This compound is supplied as a stable, pre-activated intermediate, enabling direct, one-step N-alkylation of nucleophilic substrates under moderate conditions. This contrasts sharply with multi-step alternatives starting from 2-mercaptobenzothiazole (MBT), which require an additional reaction step to generate a reactive intermediate, often via in-situ methods using reagents like formaldehyde and strong acids. [1]
| Evidence Dimension | Process Steps for N-Methylenation |
| Target Compound Data | 1 Step: Direct reaction with nucleophile. |
| Comparator Or Baseline | 2+ Steps: Requires separate or in-situ generation of the electrophile from MBT prior to the coupling reaction. |
| Quantified Difference | Reduces process steps by at least 50%. |
| Conditions | General synthetic organic chemistry workflows. |
Eliminating a synthetic step simplifies process development, reduces reagent costs, and minimizes waste streams associated with intermediate generation and workup.
The primary procurement driver for this compound is the absolute regiochemical control it provides. The chloromethyl group is fixed to the nitrogen atom, ensuring that all subsequent nucleophilic substitution reactions occur at this position. In contrast, the direct alkylation of 2-mercaptobenzothiazole (MBT), which exists in thione-thiol tautomeric forms, can lead to mixtures of N- and S-alkylated products, with ratios being highly sensitive to reaction conditions like the choice of base and solvent. [REFS-1, REFS-2]
| Evidence Dimension | Reaction Regioselectivity |
| Target Compound Data | Exclusive N-alkylation product. |
| Comparator Or Baseline | 2-Mercaptobenzothiazole (MBT): Potential mixture of N- and S-alkylation products. |
| Quantified Difference | Moves from a potentially low-selectivity reaction to a completely regioselective one. |
| Conditions | Alkylation reactions with electrophiles in the presence of base. |
This ensures product homogeneity, improves final product yield, and critically, eliminates the need for often difficult and costly chromatographic separation of regioisomers.
N-Chloromethyl-benzothiazole-2-thione is a distinct chemical entity from its isomer, 2-[(chloromethyl)thio]benzothiazole (CAS 28908-00-1). The isomer possesses a melting point of 41-42 °C and directs reactivity to the sulfur atom. Procuring the target compound ensures the correct constitutional isomer for synthetic pathways requiring the introduction of a methylene bridge attached to the ring nitrogen.
| Evidence Dimension | Isomeric Form |
| Target Compound Data | N-Chloromethyl isomer (CAS 41526-42-5). |
| Comparator Or Baseline | S-Chloromethyl isomer (CAS 28908-00-1). |
| Quantified Difference | Fundamentally different chemical structures, reactivity, and physical properties (e.g., Comparator MP = 41-42 °C). |
| Conditions | Material selection and procurement. |
Selecting the correct isomer is fundamental to achieving the desired molecular architecture; procuring the wrong one guarantees total synthesis failure.
Ideal for the synthesis of compound libraries where the N-(benzothiazole-2-thionyl)methyl group is a key pharmacophore. The compound's high reactivity and regioselectivity allow for reliable attachment to various nucleophilic scaffolds (amines, phenols, thiols) to rapidly generate novel derivatives for biological screening, such as potential anticancer or antimicrobial agents. [1]
Well-suited for building custom corrosion inhibitors where the benzothiazole headgroup needs to be tethered to a surface-active tail via a stable, N-alkyl linkage. The clean, predictable reaction pathway ensures the synthesis of a homogeneous final product, which is critical for reproducible performance in formulation and testing.
Serves as an effective monomer or grafting agent for incorporating the benzothiazole moiety onto polymer backbones. The guaranteed N-alkylation ensures a consistent and predictable side-chain structure, which is essential for creating materials with tailored electronic, optical, or redox-responsive properties. [2]
Irritant